![molecular formula C15H12ClNO3 B3060317 methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 22583-81-9](/img/structure/B3060317.png)
methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
Overview
Description
Preparation Methods
The synthesis of methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl 4-aminobenzoate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form the corresponding amine derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate has been investigated for its antimicrobial and anticancer properties. Research indicates that Schiff bases like this one can exhibit significant antibacterial and antifungal activities due to their ability to form chelates with metal ions, enhancing their biological efficacy.
Case Study: Antimicrobial Activity
In a study published in a peer-reviewed journal, the compound was tested against various bacterial strains. The results indicated that it exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest due to their unique electronic properties and potential applications in catalysis and materials science.
Table 1: Coordination Complexes of this compound
Metal Ion | Complex Stability | Applications |
---|---|---|
Cu(II) | High | Catalysis in organic reactions |
Ni(II) | Moderate | Electrochemical sensors |
Co(II) | High | Magnetic materials |
Materials Science
Research into the use of this compound in polymer science has revealed its potential as a building block for synthesizing novel polymers with specific properties. The incorporation of Schiff bases into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A recent study demonstrated the synthesis of a polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent for detecting various analytes through spectroscopic methods. Its ability to form stable complexes with metal ions makes it useful for trace metal analysis.
Table 2: Spectroscopic Techniques Involving this compound
Technique | Application |
---|---|
UV-Vis Spectroscopy | Determination of metal ion concentrations |
NMR Spectroscopy | Structural elucidation of complexes |
FTIR Spectroscopy | Identification of functional groups |
Mechanism of Action
The mechanism of action of methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can be compared with other similar compounds, such as:
Methyl 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Methyl 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate: Contains a bromo substituent instead of chloro, which can lead to different chemical and biological properties.
Biological Activity
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate, also known as this compound (CAS Number: 22583-81-9), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various bacterial strains has been documented, particularly focusing on Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 62.5 |
Enterococcus faecalis | 125 |
Escherichia coli | 250 |
The compound exhibited bactericidal activity, with a mechanism that appears to inhibit protein synthesis and disrupt nucleic acid production pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against Candida species. The compound's effectiveness was compared to fluconazole, revealing promising results.
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 50 |
Candida glabrata | 100 |
The compound demonstrated a significant ability to inhibit biofilm formation in Candida species, suggesting a potential application in treating biofilm-associated infections .
The mechanisms by which this compound exerts its antimicrobial effects include:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function, leading to reduced protein production.
- Nucleic Acid Synthesis Disruption : It affects the synthesis pathways of nucleic acids, which is critical for bacterial replication and survival.
- Biofilm Inhibition : The compound has been noted for its ability to disrupt biofilm formation, which is a significant factor in the persistence of infections .
Case Studies
-
Study on MRSA Infections :
A study investigated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that at concentrations as low as 0.007 mg/mL, the compound significantly inhibited MRSA biofilm formation . -
Comparative Study with Fluconazole :
In another study comparing the antifungal activity of this compound and fluconazole, the former demonstrated superior effectiveness against both planktonic and biofilm forms of Candida albicans .
Properties
IUPAC Name |
methyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLMDBIDALFLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183000 | |
Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-81-9 | |
Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22583-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.